1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol
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Overview
Description
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of an amino group, a morpholine ring, and a propanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,6-dimethylmorpholine with an appropriate amino alcohol precursor . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group and morpholine ring allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol can be compared with similar compounds such as:
3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride: This compound has a similar morpholine ring but differs in the position and type of functional groups.
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKPGJHMAOQKTH-JVHMLUBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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